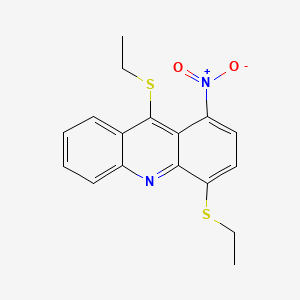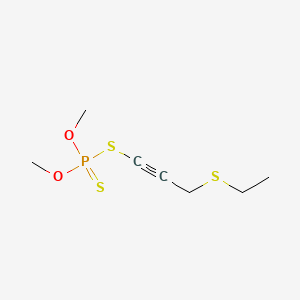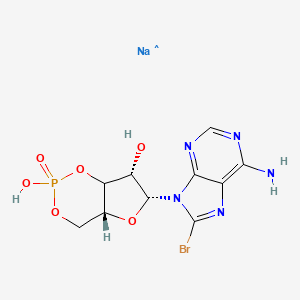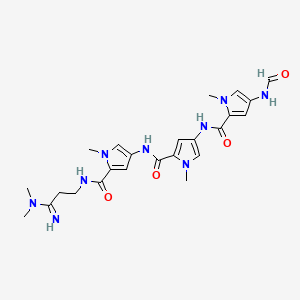
APL1b28 Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APL1b28 Trifluoroacetate is a compound derived from the amyloid precursor-like protein 1 (APLP1). It is a 28-amino acid peptide that has been identified as a surrogate marker for amyloid-beta 42 production in the central nervous system. This compound is significant in the study of Alzheimer’s disease as it is generated by the same proteolytic mechanism as amyloid-beta 42 and can be detected in cerebrospinal fluid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of APL1b28 Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from the solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid as a counterion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems ensures the efficient production and purification of the peptide. The final product is often lyophilized to obtain a stable, dry powder form suitable for storage and further use .
化学反応の分析
Types of Reactions
APL1b28 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as peptide analogs with substituted amino acids .
科学的研究の応用
APL1b28 Trifluoroacetate has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.
Biology: Serves as a biomarker for amyloid-beta 42 production, aiding in Alzheimer’s disease research.
Medicine: Potential diagnostic tool for Alzheimer’s disease by measuring its levels in cerebrospinal fluid.
Industry: Used in the development of peptide-based therapeutics and diagnostic assays
作用機序
APL1b28 Trifluoroacetate exerts its effects by mimicking the production of amyloid-beta 42. It is generated through the proteolytic cleavage of amyloid precursor-like protein 1 by beta-secretase and gamma-secretase enzymes. The peptide interacts with various molecular targets in the central nervous system, including receptors and enzymes involved in amyloid-beta metabolism .
類似化合物との比較
Similar Compounds
APL1b25: A 25-amino acid peptide derived from APLP1.
APL1b27: A 27-amino acid peptide derived from APLP1.
Amyloid-beta 42: A 42-amino acid peptide associated with Alzheimer’s disease.
Uniqueness
APL1b28 Trifluoroacetate is unique due to its specific length and sequence, which makes it a sensitive biomarker for amyloid-beta 42 production. Unlike other similar peptides, this compound is not deposited in Alzheimer’s disease brains, making it a valuable tool for non-invasive diagnostics .
特性
分子式 |
C111H186F3N31O41S |
|---|---|
分子量 |
2699.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C109H185N31O39S.C2HF3O2/c1-21-55(14)86(106(176)130-65(30-33-180-20)92(162)118-42-76(147)121-56(15)88(158)116-40-75(146)114-39-74(145)115-41-77(148)126-71(47-142)100(170)133-69(108(178)179)37-52(8)9)139-99(169)68(36-51(6)7)132-98(168)66(34-49(2)3)125-78(149)43-119-93(163)70(46-141)134-105(175)85(54(12)13)138-90(160)58(17)122-94(164)63(26-28-81(152)153)129-95(165)62(24-22-31-113-109(111)112)128-101(171)72(48-143)135-104(174)84(53(10)11)136-79(150)45-120-103(173)87(60(19)144)137-80(151)44-117-89(159)57(16)123-102(172)73-25-23-32-140(73)107(177)59(18)124-97(167)67(35-50(4)5)131-96(166)64(27-29-82(154)155)127-91(161)61(110)38-83(156)157;3-2(4,5)1(6)7/h49-73,84-87,141-144H,21-48,110H2,1-20H3,(H,114,146)(H,115,145)(H,116,158)(H,117,159)(H,118,162)(H,119,163)(H,120,173)(H,121,147)(H,122,164)(H,123,172)(H,124,167)(H,125,149)(H,126,148)(H,127,161)(H,128,171)(H,129,165)(H,130,176)(H,131,166)(H,132,168)(H,133,170)(H,134,175)(H,135,174)(H,136,150)(H,137,151)(H,138,160)(H,139,169)(H,152,153)(H,154,155)(H,156,157)(H,178,179)(H4,111,112,113);(H,6,7)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,84-,85-,86-,87-;/m0./s1 |
InChIキー |
KFAOTWWOQJFEPD-WGHBJHCVSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




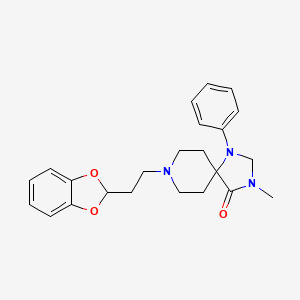
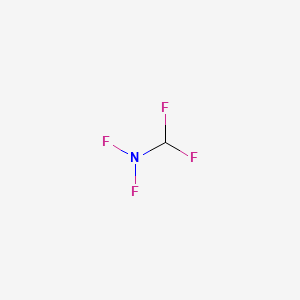



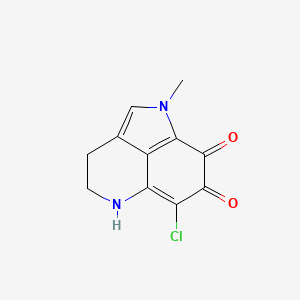
![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
